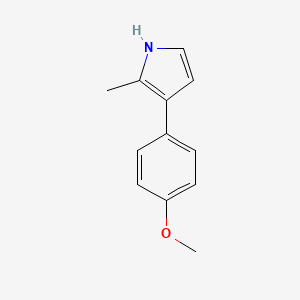

3-(4-methoxyphenyl)-2-methyl-1H-pyrrole

Description

Significance of the Pyrrole (B145914) Scaffold in Contemporary Chemical and Biological Research

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone in contemporary chemical and biological research. nih.govresearchgate.net This structural motif is prevalent in a vast array of biologically significant molecules, both of natural and synthetic origin. mdpi.commdpi.com Its presence in vital biological structures like heme, chlorophyll, vitamin B12, and bile pigments underscores its fundamental role in life processes. researchgate.netorganic-chemistry.org

In the realm of medicinal chemistry, the pyrrole ring is considered a "privileged scaffold" due to its ability to serve as a versatile template for the design of therapeutic agents. mdpi.comnsf.gov The delocalization of the nitrogen's lone pair of electrons gives the ring a π-excessive nature, making it reactive towards electrophiles and allowing for diverse functionalization. researchgate.net This chemical tractability enables the synthesis of large libraries of pyrrole derivatives for drug discovery programs. nih.govmdpi.com

The significance of the pyrrole scaffold is further demonstrated by the wide range of pharmacological activities exhibited by compounds containing this moiety. These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties. nih.govresearchgate.netnih.gov A number of commercially available drugs incorporate the pyrrole ring system, highlighting its therapeutic value. researchgate.netrsc.org The continued exploration of pyrrole-based compounds in academic and industrial research signifies its enduring importance in the development of new medicines and functional materials. rsc.orgnih.gov

Academic Overview of Substituted Pyrroles as Research Targets

Substituted pyrroles are a major focus of academic research due to the potential to modulate the biological and physicochemical properties of the core scaffold through the introduction of various functional groups. rsc.orgspectrabase.com The nature and position of substituents on the pyrrole ring can profoundly influence a molecule's bioactivity, selectivity, and pharmacokinetic profile. researchgate.net Consequently, a significant area of research is dedicated to the development of novel synthetic methodologies for the regioselective synthesis of polysubstituted pyrroles. researchgate.netnih.gov

Classic synthetic routes such as the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses have been complemented by modern catalytic methods, including those utilizing palladium, ruthenium, and copper catalysts. researchgate.netnih.govresearchgate.net These advancements provide researchers with efficient and versatile tools to create structurally diverse pyrrole derivatives. mdpi.com

Academic interest in substituted pyrroles is driven by their potential as inhibitors of various enzymes, such as protein kinases, and their ability to interact with a range of biological targets. researchgate.netresearchgate.net Research has shown that the introduction of specific substituents can enhance the potency and selectivity of these compounds for their intended targets. For instance, the lipophilicity of substituents has been shown to correlate with the antitubercular activity of certain pyrrole derivatives. rsc.org The ongoing academic pursuit of novel substituted pyrroles is a testament to their potential to yield new therapeutic agents and other functional molecules. rsc.orgmdpi.com

Positioning of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole as a Specific Academic Research Compound

The 4-methoxyphenyl (B3050149) group, in particular, is a common feature in a variety of pharmacologically active compounds. For example, research on related structures such as 3,4-bis(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has been conducted in the context of materials science. Furthermore, compounds like [4-(4-methylthio phenyl)-1H-pyrrol-3-yl] (4-methoxy phenyl) methanone (B1245722) have been investigated for their anticancer properties. The presence of the methoxy (B1213986) group can influence factors such as solubility, metabolic stability, and receptor binding affinity.

The methyl group at the 2-position of the pyrrole ring is also a common substitution pattern in bioactive pyrroles. The strategic placement of small alkyl groups can impact the molecule's conformation and interaction with biological targets.

Given the established importance of the pyrrole scaffold and the prevalence of the 4-methoxyphenyl and methyl substituents in other researched compounds, 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole represents a logical target for synthesis and biological evaluation in academic research. Its structure is a unique combination of motifs that have individually shown promise, suggesting that this specific compound could exhibit interesting biological activities. The table below lists several related substituted pyrroles and their areas of academic investigation, providing a context for the potential research avenues for 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole.

| Compound Name | Reported Area of Academic Research |

| 3,4-Bis(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione | Investigated for its optical and electronic properties for potential use as a photo-chromic material. |

| [4-(4-methylthio phenyl)-1H-pyrrol-3-yl] (4-methoxy phenyl) methanone | Studied for its anticancer activity and its effects on the cell cycle. |

| 1-(3-amino-4-methoxyphenyl)- and 1-(3-hydroxy-4-methoxyphenyl)pyrroles | Synthesized and evaluated as potent tubulin assembly inhibitors with potential anticancer applications. |

| 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile | Investigated for its anti-inflammatory activity. researchgate.net |

The lack of extensive, publicly available research on 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole itself suggests that it is an under-explored area, making it a potentially fruitful subject for future academic investigation.

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2-methyl-1H-pyrrole |

InChI |

InChI=1S/C12H13NO/c1-9-12(7-8-13-9)10-3-5-11(14-2)6-4-10/h3-8,13H,1-2H3 |

InChI Key |

OLUYCFXTKLOIAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 4 Methoxyphenyl 2 Methyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. mdpi.comnih.gov Compared to benzene (B151609), pyrrole and its derivatives exhibit significantly greater reactivity, often requiring milder reaction conditions to achieve substitution. nih.govgoogle.com The regioselectivity of these reactions is dictated by the stability of the cationic intermediate (arenium ion), with substitution preferentially occurring at positions that allow for more extensive charge delocalization through resonance. google.comresearchgate.net

For unsubstituted pyrrole, electrophilic attack occurs predominantly at the C2 or C5 (α) positions, as the resulting intermediate can be stabilized by three resonance structures. researchgate.netrsc.orgresearchgate.net Attack at the C3 or C4 (β) positions leads to a less stable intermediate with only two resonance contributors. researchgate.net

In the case of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, the C2 and C3 positions are already substituted. Therefore, electrophilic attack is anticipated to occur at the available C5 and C4 positions. The C5 position is electronically favored due to its α-position relative to the nitrogen atom, which provides superior stabilization of the positive charge in the reaction intermediate. The C2-methyl group, being electron-donating, further activates the ring towards electrophilic attack, while the C3-aryl group can exert both electronic and steric influences on the regiochemical outcome.

Key Electrophilic Substitution Reactions:

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto the pyrrole ring and is a cornerstone of pyrrole functionalization. wikipedia.orgorganic-chemistry.org It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). mdpi.commdpi.com For 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, formylation is expected to occur regioselectively at the C5 position, yielding 5-formyl-3-(4-methoxyphenyl)-2-methyl-1H-pyrrole. This aldehyde is a versatile intermediate for further synthetic transformations. nih.gov

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrrole nucleus provides valuable handles for subsequent cross-coupling reactions. Halogenation of pyrroles is typically rapid and may require mild reagents to prevent polysubstitution. wikipedia.org Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used. For the target molecule, selective monohalogenation is anticipated at the C5 position.

Nitration: The introduction of a nitro (-NO₂) group is another important electrophilic substitution. Due to the high reactivity of the pyrrole ring, harsh nitrating conditions (e.g., mixed nitric and sulfuric acid) are often avoided to prevent degradation. nih.gov Milder reagents, such as acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride), are preferred. researchgate.netnih.gov Nitration of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole is predicted to yield the 5-nitro derivative.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the pyrrole ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. uantwerpen.beyoutube.com Similar to other electrophilic substitutions, acylation of 2,3-disubstituted pyrroles will likely occur at the C5 position. researchgate.net The resulting pyrrolyl ketones are important building blocks in organic synthesis. nih.govresearchgate.net

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-formyl-3-(4-methoxyphenyl)-2-methyl-1H-pyrrole |

| Bromination | N-Bromosuccinimide (NBS) | 5-bromo-3-(4-methoxyphenyl)-2-methyl-1H-pyrrole |

| Nitration | HNO₃, Acetic Anhydride | 2-methyl-3-(4-methoxyphenyl)-5-nitro-1H-pyrrole |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 5-acetyl-3-(4-methoxyphenyl)-2-methyl-1H-pyrrole |

Nucleophilic Reactions and Strategic Functional Group Transformations

While the electron-rich nature of the pyrrole ring favors electrophilic attack, nucleophilic reactions and other functional group transformations provide crucial strategies for derivatization, particularly at the nitrogen atom and through modification of existing substituents.

N-H Bond Reactivity: The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5), allowing for deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding pyrrolide anion. researchgate.net This anion is a potent nucleophile and can react with various electrophiles.

N-Alkylation: Reaction of the pyrrolide anion with alkyl halides or other alkylating agents affords N-alkylated pyrroles. semanticscholar.org This modification can be used to introduce a variety of alkyl chains, which can influence the molecule's physical properties and biological activity. beilstein-journals.orgresearchgate.net

N-Acylation: Treatment of the pyrrolide with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of N-acylpyrroles. nih.gov This transformation can serve as a protecting group strategy or introduce carbonyl functionality at the nitrogen atom. nih.gov

Reduction of the Pyrrole Ring: The aromaticity of the pyrrole ring makes it relatively resistant to reduction. However, under specific conditions, both partial and full reduction can be achieved.

Partial Reduction to Pyrrolines: The Birch reduction of electron-deficient pyrroles can yield 3-pyrrolines (2,5-dihydropyrroles). mdpi.commdpi.com Another method, the Knorr-Rabe reduction, employs zinc powder in an acidic medium to achieve a similar transformation on electron-rich pyrroles. mdpi.com

Full Reduction to Pyrrolidines: Catalytic hydrogenation using heterogeneous catalysts like rhodium on alumina (B75360) can fully reduce the pyrrole ring to the corresponding pyrrolidine. nih.gov This transformation can create multiple new stereocenters with high diastereoselectivity. nih.gov

Oxidation of the Pyrrole Ring: Oxidation of the pyrrole nucleus can lead to various products depending on the oxidant and reaction conditions. While strong oxidation can lead to ring-opening and degradation, controlled oxidation can yield valuable synthetic intermediates. For instance, oxidation of some pyrrole derivatives can lead to the formation of 3-pyrrolin-2-ones or maleimides. mdpi.comrsc.org The oxidation of 2-arylindoles (a related heterocyclic system) to 3-hydroxyindolenines has been achieved biocatalytically, suggesting potential for selective oxidation of arylpyrroles.

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbon atom. For pyrroles, the Mannich reaction typically occurs at the electron-rich C2 or C5 positions, providing a route to introduce aminomethyl groups. researchgate.netwikipedia.org For 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, a Mannich reaction would be expected to take place at the C5 position.

| Reaction Type | Key Transformation | Typical Reagents | Product Class |

|---|---|---|---|

| N-Alkylation | N-H to N-R | Base (e.g., NaH, K₂CO₃), Alkyl halide (R-X) | N-Alkylpyrroles |

| N-Acylation | N-H to N-C(O)R | Base (e.g., NaH), Acyl chloride (RCOCl) | N-Acylpyrroles |

| Reduction (Partial) | Pyrrole to Pyrroline | Zn/HCl (Knorr-Rabe) or Na/NH₃ (Birch) | 2,5-Dihydropyrroles |

| Reduction (Full) | Pyrrole to Pyrrolidine | H₂, Rh/Al₂O₃ | Pyrrolidines |

| Mannich Reaction | C-H to C-CH₂NR₂ | Formaldehyde, Secondary amine, Acid/Base | 5-(Aminomethyl)pyrroles |

Advanced Metalation and Cross-Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling significant molecular diversification. To utilize these methods, the pyrrole ring or its substituents must typically be pre-functionalized, for example, through halogenation or borylation.

Metalation Strategies:

Lithiation/Deprotonation: The most acidic protons in 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole are the N-H proton and the protons on the pyrrole ring. Treatment with a strong base like n-butyllithium can lead to deprotonation. While N-deprotonation is common, C-lithiation can also occur, typically at the C5 position.

Directed Ortho-Metalation (DoM): This strategy allows for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG). nih.govnih.govbeilstein-journals.org In the target molecule, the N-H group (after deprotonation) or the oxygen of the methoxy (B1213986) group on the phenyl ring could potentially direct lithiation to an adjacent C-H bond.

Cross-Coupling Reactions: Once a halogenated or metalated derivative of the pyrrole is obtained, a variety of cross-coupling reactions can be employed.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. nih.govgoogle.comresearchgate.netnih.gov A 5-halo derivative of our target molecule could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C5 position.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.comrsc.orgwikipedia.orgnih.gov It would allow for the introduction of alkyne moieties at the C5 position of a halogenated precursor.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgmdpi.comsemanticscholar.org This provides a method to introduce vinyl groups onto the pyrrole ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgresearchgate.net A 5-halo-substituted pyrrole could be reacted with a variety of primary or secondary amines to introduce diverse amino functionalities.

Direct C-H Activation/Arylation: More recent advances have focused on the direct functionalization of C-H bonds, bypassing the need for pre-functionalization. Rhodium and palladium catalysts have been developed for the direct arylation of pyrroles. While α-arylation is common, conditions for β-selective arylation have also been reported, highlighting the potential for catalyst-controlled regioselectivity.

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pyrrole-X + R-B(OH)₂ (X=Br, I) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Pyrrole-R (C-C) |

| Sonogashira | Pyrrole-X + R-C≡CH (X=Br, I) | Pd(0)/Cu(I) catalyst, Base | Pyrrole-C≡C-R (C-C) |

| Heck | Pyrrole-X + Alkene (X=Br, I) | Pd(0) catalyst, Base | Pyrrole-Alkene (C-C) |

| Buchwald-Hartwig | Pyrrole-X + R₂NH (X=Br, I) | Pd(0) catalyst, Ligand, Base | Pyrrole-NR₂ (C-N) |

Strategies for Modifying the 4-Methoxyphenyl (B3050149) Substituent

Demethylation of the Methoxy Group: A key strategic transformation is the cleavage of the methyl ether to unmask a phenol. This is a common reaction for aromatic methyl ethers and can be achieved using various reagents. wikipedia.org

Reagents: Boron tribromide (BBr₃) is a classic and highly effective reagent for this purpose. Other methods include the use of strong acids like hydrobromic acid (HBr) or Lewis acids such as aluminum chloride (AlCl₃). google.com In recent years, greener methods using mineral acids in pressurized hot water have also been developed. uantwerpen.be

Synthetic Utility: The resulting 4-hydroxyphenyl derivative is a versatile intermediate. The phenolic hydroxyl group can be further functionalized through etherification, esterification, or used to engage in reactions like the Williamson ether synthesis or Mitsunobu reaction.

Electrophilic Aromatic Substitution on the Phenyl Ring: The 4-methoxyphenyl ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group, which is a strong ortho-, para-director.

Regioselectivity: Since the para position (relative to the methoxy group) is occupied by the pyrrole ring, electrophilic attack will be directed to the ortho positions (C3' and C5'). Steric hindrance from the adjacent bulky pyrrole substituent may influence the regioselectivity between these two equivalent positions. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be performed on this ring, typically under conditions suitable for activated benzene derivatives.

Nucleophilic Aromatic Substitution (SNAr): The 4-methoxyphenyl ring is electron-rich and generally not susceptible to nucleophilic aromatic substitution. nih.govresearchgate.netyoutube.comnih.govsemanticscholar.org However, if strong electron-withdrawing groups were to be introduced onto this ring (e.g., via nitration), SNAr reactions could become feasible, allowing for the displacement of a leaving group (like a halide) by a nucleophile.

C-H Activation: Direct C-H activation strategies, catalyzed by transition metals like palladium, can also be applied to anisole (B1667542) derivatives. rsc.org This could potentially allow for the ortho-functionalization of the methoxyphenyl ring without the need for directing groups or pre-functionalization.

| Transformation | Description | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| O-Demethylation | Cleavage of the methyl ether | BBr₃, HBr, AlCl₃ | Phenol (-OH) |

| Electrophilic Substitution | Introduction of an electrophile (E) on the phenyl ring | Halogens, HNO₃, Acyl Halides | Ortho-substituted anisole |

| Further Derivatization of Phenol | Reaction at the hydroxyl group | Alkyl halides, Acyl chlorides | Ether (-OR), Ester (-OCOR) |

Derivatization of the Methyl Group at Position 2

The C2-methyl group, while often considered less reactive than the pyrrole ring itself, can be functionalized through several synthetic strategies, providing another avenue for structural diversification.

Radical Halogenation: Under free-radical conditions, typically initiated by light or a radical initiator like AIBN, the benzylic-like protons of the C2-methyl group can be substituted with halogens. N-Bromosuccinimide (NBS) is a common reagent for the selective bromination of such positions. The resulting 2-(halomethyl)pyrrole is a highly reactive intermediate.

Nucleophilic Substitution on Halomethyl Derivatives: The 2-(halomethyl)pyrrole derivative is an excellent electrophile for SN2 reactions. It can react with a wide range of nucleophiles, including:

Amines: To form 2-(aminomethyl)pyrroles.

Alkoxides/Phenoxides: To generate 2-(alkoxymethyl) or 2-(aryloxymethyl)pyrroles.

Cyanide: To produce 2-(cyanomethyl)pyrroles, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Azide: To form 2-(azidomethyl)pyrroles, which can be reduced to the primary amine or used in click chemistry reactions.

Oxidation: The methyl group can be oxidized to other functional groups. Depending on the oxidizing agent and reaction conditions, it can be converted to a formyl group (-CHO), a carboxylic acid group (-COOH), or a hydroxymethyl group (-CH₂OH). Reagents like selenium dioxide (SeO₂) or chromium-based oxidants can be employed for such transformations, although care must be taken to avoid oxidation of the electron-rich pyrrole ring itself.

Deprotonation/Alkylation (Lateral Metalation): Although less common than ring lithiation, it is possible to deprotonate the methyl group using a very strong base, such as a Schlosser base (n-BuLi/t-BuOK), to form a lithiated species. This carbanion can then be quenched with various electrophiles, such as alkyl halides, to introduce new substituents at the methyl position.

| Strategy | Intermediate | Typical Reagents | Final Product Class |

|---|---|---|---|

| Radical Halogenation | 2-(Bromomethyl)pyrrole | N-Bromosuccinimide (NBS), Light/AIBN | Halogenated derivative |

| Nucleophilic Substitution | 2-(Bromomethyl)pyrrole | Amines, Alkoxides, Cyanide, Azide | Amines, Ethers, Nitriles, Azides |

| Oxidation | - | SeO₂, CrO₃, KMnO₄ | Aldehydes, Carboxylic acids, Alcohols |

| Lateral Metalation | 2-(Lithiomethyl)pyrrole | Strong base (e.g., n-BuLi/t-BuOK), Electrophile (E⁺) | 2-(Alkyl)pyrroles |

Spectroscopic and Structural Characterization Methodologies for 3 4 Methoxyphenyl 2 Methyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, offering unambiguous insights into its atomic connectivity and chemical environment.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole provides critical information about the different types of protons and their neighboring atoms within the molecule. The signals corresponding to the aromatic protons of the methoxyphenyl group typically appear as multiplets in the downfield region. The protons on the pyrrole (B145914) ring also resonate in the aromatic region but can be distinguished based on their chemical shifts and coupling patterns. The methyl group attached to the pyrrole ring gives rise to a characteristic singlet in the upfield region. The methoxy (B1213986) group protons also appear as a sharp singlet.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (methoxyphenyl) | 7.20-7.00 | m | - |

| Aromatic (pyrrole) | 6.80-6.20 | m | - |

| -OCH₃ | 3.80 | s | - |

| -CH₃ (pyrrole) | 2.25 | s | - |

| N-H (pyrrole) | 8.00 (broad) | s | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed picture of the carbon framework of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole. Each unique carbon atom in the molecule produces a distinct signal. The carbons of the aromatic rings (methoxyphenyl and pyrrole) resonate in the downfield region (typically δ 100-160 ppm). The carbon of the methyl group appears in the upfield region, while the methoxy carbon signal is also characteristic.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C (methoxyphenyl, C-O) | ~158 |

| C (aromatic) | 110-135 |

| -OCH₃ | ~55 |

| -CH₃ (pyrrole) | ~12 |

Application of Two-Dimensional (2D) NMR Techniques

To definitively assign the proton and carbon signals and to elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the pyrrole and methoxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the methoxyphenyl group to the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be crucial for determining the stereochemistry and conformation of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole and its electronic properties.

The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. Key expected absorptions include:

N-H stretch: A broad band around 3300-3500 cm⁻¹ for the pyrrole N-H group.

C-H stretch (aromatic): Signals typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Signals just below 3000 cm⁻¹ for the methyl and methoxy groups.

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-O stretch (ether): A strong absorption around 1250 cm⁻¹ for the methoxy group.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of conjugated π-systems in the pyrrole and methoxyphenyl rings is expected to result in strong absorption bands in the ultraviolet region. scielo.org.zamu-varna.bg The position of the maximum absorption (λmax) can be influenced by the solvent and the substitution pattern on the aromatic rings. core.ac.uk

| Spectroscopic Technique | Characteristic Absorption | Assignment |

|---|---|---|

| Infrared (IR) | ~3400 cm⁻¹ | N-H stretch |

| >3000 cm⁻¹ | Aromatic C-H stretch | |

| <3000 cm⁻¹ | Aliphatic C-H stretch | |

| 1450-1600 cm⁻¹ | Aromatic C=C stretch | |

| ~1250 cm⁻¹ | C-O stretch (ether) | |

| Ultraviolet-Visible (UV-Vis) | ~250-300 nm | π → π* transitions |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide clues about the stability of different parts of the molecule and how they are connected.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. pnnl.gov This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₂H₁₃NO. This is a crucial step in the unambiguous identification of the compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, revealing the spatial relationship between the pyrrole and methoxyphenyl rings.

Analysis of Molecular Geometry and Conformation

Should crystallographic data become available, a detailed analysis of the molecular geometry would be conducted. This would involve the creation of data tables listing all bond lengths and bond angles within the molecule.

Table 1: Hypothetical Selected Bond Lengths for 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole

| Atom 1 | Atom 2 | Bond Length (Å) |

| C(3) | C(ar) | Data not available |

| N(1) | C(2) | Data not available |

| C(2) | C(3) | Data not available |

| C(3) | C(4) | Data not available |

| C(4) | C(5) | Data not available |

| C(5) | N(1) | Data not available |

| O(1) | C(ar) | Data not available |

| O(1) | C(Me) | Data not available |

Table 2: Hypothetical Selected Bond Angles for 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(5) | N(1) | C(2) | Data not available |

| N(1) | C(2) | C(3) | Data not available |

| C(2) | C(3) | C(4) | Data not available |

| C(3) | C(4) | C(5) | Data not available |

| C(4) | C(5) | N(1) | Data not available |

| C(ar) | C(3) | C(2) | Data not available |

| C(ar) | O(1) | C(Me) | Data not available |

Furthermore, the conformation of the molecule would be defined by key dihedral angles, particularly the angle between the plane of the pyrrole ring and the plane of the 4-methoxyphenyl (B3050149) ring. This would reveal the degree of twist between the two aromatic systems.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The study of intermolecular interactions is crucial for understanding the packing of molecules in the crystal lattice and predicting the physical properties of the solid.

Hydrogen Bonding: In the solid state, it is anticipated that the N-H group of the pyrrole ring would act as a hydrogen bond donor. Potential acceptors could include the nitrogen or oxygen atoms of neighboring molecules, leading to the formation of chains or more complex networks. A detailed table of hydrogen bond geometries would be generated from the crystallographic data.

Table 3: Hypothetical Hydrogen Bond Geometry for 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| N(1)—H(1)···O(1) | Data not available | Data not available | Data not available | Data not available |

| N(1)—H(1)···N(1) | Data not available | Data not available | Data not available | Data not available |

Without experimental data, a definitive analysis of the spectroscopic and structural characteristics of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole remains speculative. The acquisition of single-crystal X-ray diffraction data is essential for a complete and accurate description of its solid-state structure.

Computational and Theoretical Investigations of 3 4 Methoxyphenyl 2 Methyl 1h Pyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy, making it a cornerstone of modern computational chemistry.

The first step in most computational analyses is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. Using DFT methods, typically with a basis set like B3LYP/6-311G(d,p), the molecule's geometry is adjusted to find the minimum energy state on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

The optimized structure of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole reveals a non-planar conformation. The dihedral angle between the pyrrole (B145914) ring and the 4-methoxyphenyl (B3050149) ring is a key parameter, influencing the degree of π-conjugation between the two aromatic systems. Analysis of the electronic structure provides information on the distribution of electron density, Mulliken atomic charges, and the dipole moment, which collectively govern the molecule's polarity and intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole (Calculated via DFT/B3LYP) Note: These are representative values typical for such calculations and may not correspond to a specific published study.

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (in pyrrole ring) | ~1.38 - 1.42 Å |

| C-N (in pyrrole ring) | ~1.37 Å | |

| C-C (inter-ring) | ~1.48 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | C-N-C (in pyrrole) | ~108° - 110° |

| C-C-C (phenyl-pyrrole) | ~125° - 128° | |

| Dihedral Angle | Pyrrole-Phenyl | ~35° - 45° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its ability to accept an electron.

For 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, the HOMO is typically localized over the electron-rich pyrrole ring and the methoxy-substituted phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the aromatic systems.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative and depend on the specific DFT functional and basis set used.

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -0.8 to -1.2 eV |

| Energy Gap (ΔE) | 4.5 to 5.0 eV |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps are visual representations of the charge distribution within a molecule. They are invaluable for predicting how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack. In a typical MESP map:

Red regions indicate negative electrostatic potential (electron-rich), attractive to electrophiles.

Blue regions indicate positive electrostatic potential (electron-poor), attractive to nucleophiles.

Green regions represent neutral potential.

For 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, the MESP map would show the most negative potential (red) concentrated around the nitrogen atom of the pyrrole ring and the oxygen atom of the methoxy (B1213986) group, identifying them as key sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be located around the N-H proton of the pyrrole and the hydrogen atoms of the methyl group.

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be determined. These predicted values are then compared with experimental NMR data to confirm or aid in the structural elucidation of the compound. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or specific molecular conformations.

Molecular Docking Studies for Predictive Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, docking studies can be used to explore its potential as an inhibitor of specific enzymes or a ligand for certain receptors. The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the ligand (the pyrrole derivative) by optimizing its geometry and assigning charges.

Using docking software to systematically sample different orientations and conformations of the ligand within the protein's binding site.

Scoring the resulting poses based on binding energy (e.g., in kcal/mol), which estimates the binding affinity.

The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the pyrrole derivative and the amino acid residues in the binding pocket. For instance, the methoxy group's oxygen and the pyrrole's N-H group could act as hydrogen bond acceptors and donors, respectively, forming critical connections that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The focus of QSAR is on the methodology of creating a predictive model.

A QSAR study involving 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole would follow these methodological steps:

Data Set Assembly: A series of related pyrrole derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) would be compiled. This compound would be one data point in the set.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric: Molecular volume, surface area, molar refractivity.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching and shape of the molecule.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Once validated, the QSAR model can be used to predict the activity of new, untested pyrrole derivatives, thereby guiding the synthesis of more potent compounds and optimizing lead structures in drug discovery efforts.

Computational Elucidation of Reaction Mechanisms

Computational and theoretical investigations, particularly those employing density functional theory (DFT), have become instrumental in elucidating the intricate mechanisms of organic reactions. While specific computational studies on the reaction mechanisms to form 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole are not extensively documented in publicly available research, the general mechanisms for pyrrole synthesis, such as the Paal-Knorr reaction, have been the subject of detailed theoretical examination. These studies provide a robust framework for understanding the plausible pathways leading to the formation of substituted pyrroles like the title compound.

The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), is a fundamental method for preparing pyrroles. researchgate.netrgmcet.edu.in Computational studies have been pivotal in resolving the mechanistic details of this reaction, which were previously ambiguous. researchgate.net The reaction to form 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole would likely proceed from 1-(4-methoxyphenyl)-1,4-pentanedione and a source of ammonia.

Theoretical investigations have primarily focused on two competing pathways for the Paal-Knorr synthesis: the hemiaminal cyclization pathway and the enamine cyclization pathway. researchgate.net DFT calculations have been employed to map the potential energy surfaces for both routes, allowing for a comparison of their energetic feasibilities. researchgate.net

In the hemiaminal cyclization pathway , the initial step is the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the hydroxyl group of the hemiaminal is attacked by the nitrogen, leading to a cyclic intermediate. Subsequent dehydration steps then yield the aromatic pyrrole ring. rgmcet.edu.in

Conversely, the enamine cyclization pathway proposes the initial formation of an enamine through the reaction of the amine with one of the carbonyl groups and subsequent dehydration. This enamine intermediate then undergoes an intramolecular nucleophilic attack on the second carbonyl group, followed by cyclization and dehydration to afford the pyrrole.

The role of catalysts and solvent effects has also been explored in these computational models. Water and hydrogen-bonding interactions, for instance, have been shown to play a crucial role in facilitating the proton transfer steps that are essential for the reaction to proceed. researchgate.netrsc.org

The following table provides a representative example of the type of data generated from DFT studies on the Paal-Knorr reaction, illustrating the relative free energies of intermediates and transition states for a model reaction. Please note that this data is illustrative and not specific to the synthesis of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, but represents the nature of findings in computational studies of this reaction type. rsc.org

| Species | Description | Relative Free Energy (kcal/mol) |

| R | Reactants (1,4-dicarbonyl + amine) | 0.0 |

| TS1 | Transition state for hemiaminal formation | +12.5 |

| INT1 | Hemiaminal intermediate | -5.2 |

| TS2 | Transition state for cyclization | +20.8 |

| INT2 | Cyclic dihydroxy intermediate | -8.1 |

| TS3 | Transition state for first dehydration | +15.3 |

| INT3 | Dihydroxypyrrolidine intermediate | -12.6 |

| TS4 | Transition state for second dehydration | +18.9 |

| P | Product (Pyrrole + 2 H₂O) | -16.4 |

These computational findings provide a detailed molecular-level understanding of the reaction mechanism, highlighting the key intermediates and transition states. The preference for the hemiaminal pathway is a significant insight derived from these theoretical models, clarifying a long-standing mechanistic question in organic chemistry.

Mechanistic Studies of Biological Interactions of 3 4 Methoxyphenyl 2 Methyl 1h Pyrrole Non Clinical Focus

General Principles of Pyrrole-Target Molecular Interactions

The pyrrole (B145914) heterocycle is a fundamental structural motif found in numerous natural products and synthetic compounds with significant biological activity. mdpi.com Its ability to interact with a wide range of biological targets is governed by a set of well-defined molecular interaction principles. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and π-system interactions. nih.govresearchgate.net

The pyrrole ring itself possesses distinct features that facilitate these interactions. The nitrogen atom within the five-membered ring typically has a proton attached (N-H), which can act as a hydrogen bond donor. mdpi.comnih.gov Conversely, the π-electron cloud of the aromatic ring can act as a weak hydrogen bond acceptor. This dual capacity allows for specific orientational binding within protein pockets. nih.gov

Hydrophobic interactions are also critical for the binding of pyrrole-containing molecules. nih.govnih.gov The carbon-rich framework of the pyrrole ring can engage with nonpolar, hydrophobic residues of macromolecules, such as amino acids in an enzyme's active site. nih.gov This type of interaction is often driven by the hydrophobic effect, where the ordering of water molecules around the nonpolar surfaces is minimized, leading to a thermodynamically favorable association. nih.gov

Furthermore, the aromatic nature of the pyrrole ring enables it to participate in π-stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan, or with the nucleobases of DNA. researchgate.net Computational studies on pyrrole-pyrrole dimer systems have quantified these stacking interactions, revealing that they can be significant even at relatively large distances between the ring centroids. researchgate.net The specific charge distribution and high polarizability of the pyrrole molecule are key sources of this strong intermolecular interaction. researchgate.net These varied interaction capabilities allow pyrrole derivatives to modulate the function of diverse biological macromolecules, making them a versatile scaffold in medicinal chemistry. mdpi.comnih.gov

| Interaction Type | Description | Relevant Part of Pyrrole Moiety | Biological Target Example |

|---|---|---|---|

| Hydrogen Bonding (Donor) | Donation of a hydrogen atom to an electronegative atom (e.g., O, N). | Ring Nitrogen (N-H) | Carbonyl oxygen of an amino acid backbone in an enzyme active site. nih.gov |

| Hydrogen Bonding (Acceptor) | The π-electron cloud accepts a hydrogen atom from a donor group. | Aromatic π-system | Amine or hydroxyl groups on a protein surface. |

| Hydrophobic Interactions | Association with nonpolar molecular groups, driven by the hydrophobic effect. nih.gov | Carbon backbone of the ring and substituents. | Hydrophobic pockets in proteins and enzymes. nih.gov |

| π-Stacking | Non-covalent interaction between aromatic rings. | Entire aromatic ring system. | Aromatic amino acid side chains (Phe, Tyr, Trp); DNA base pairs. researchgate.net |

Investigation of Proposed Molecular Pathways and Enzyme Inhibition Mechanisms

The therapeutic potential of pyrrole derivatives often stems from their ability to inhibit specific enzymes or disrupt protein-protein interactions (PPIs) that are crucial for pathological processes. nih.govmdpi.com Mechanistic studies, including molecular docking and other computational methods, are employed to elucidate how these molecules exert their effects at a molecular level. nih.govnih.gov

Pyrrole-based compounds have been shown to interact with a variety of essential biological macromolecules. A primary mode of action is the inhibition of enzymes by competing with endogenous substrates or cofactors. mdpi.com For instance, certain pyrrole derivatives function as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Docking studies reveal that the pyrrole scaffold can fit into the ATP-binding pocket, with the N-H group often forming a critical hydrogen bond with a backbone carbonyl oxygen of a key amino acid residue, such as Met793 in EGFR. nih.gov This interaction anchors the inhibitor in the active site, blocking the binding of ATP and halting the signal transduction cascade.

Another major class of targets includes enzymes essential for pathogen survival, such as DNA gyrase in bacteria. mdpi.com Pyrrolamides, a class of pyrrole derivatives, are known to target this enzyme, leading to the disruption of DNA synthesis and bacterial cell death. mdpi.com The interaction involves the pyrrole core binding within the enzyme's active site, guided by a combination of hydrogen bonding and hydrophobic interactions. mdpi.com

Beyond enzyme inhibition, pyrrole derivatives have been designed to function as mimetics of protein secondary structures, such as α-helices, to disrupt PPIs. nih.govresearchgate.net Tetrasubstituted pyrroles (TSPs) can mimic the spatial arrangement of key hydrophobic "hot-spot" residues on an α-helix. nih.govresearchgate.net This allows them to interfere with PPIs critical for cell cycle regulation, such as the interaction between p53 and its negative regulator, MDM2. researchgate.net By mimicking the hydrophobic side chains of residues like phenylalanine and leucine, the TSP scaffold can occupy the binding cleft on one protein, preventing its partner from docking. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrrole derivatives, SAR analyses rationalize the role of different substituents on the pyrrole core, guiding the optimization of potency and selectivity. nih.govrutgers.edu

A central concept in the SAR of many pyrrole-based enzyme inhibitors is the importance of the substitution pattern on the pyrrole ring. The placement and nature of substituents can profoundly affect binding affinity. For example, in a series of pyrrole-based inhibitors of the P. falciparum cGMP-dependent protein kinase (PfPKG), modification of key pharmacophores allowed for a full exploration of chemical diversity to identify an ideal core scaffold for anti-malarial activity. rutgers.edu

Computational modeling is often used alongside experimental data to understand SAR at a molecular level. rutgers.edu For pyrrole-based compounds, theoretical studies can reveal how substituents influence the molecule's electronic properties and conformation. mdpi.com For instance, the introduction of bulky groups can cause steric hindrance, forcing parts of the molecule out of plane and altering its ability to fit into a flat binding site. Conversely, π-electronic conjugation between the pyrrole core and its substituents can promote planarity, which may be favorable for certain π-stacking interactions. mdpi.com SAR studies have shown that optimizing substituents on the pyrrole scaffold can enhance cellular activity and improve drug-like properties. mdpi.com

| Structural Modification | Observed Effect on Activity | Molecular Rationale | Reference Example |

|---|---|---|---|

| Addition of Halogens | Often increases potency. | Increases hydrophobic interactions in the binding pocket; can lower the pKa of the pyrrole N-H, enhancing its hydrogen bond donor capability. mdpi.com | Halogenation of the 4-anilino moiety was pivotal for dual EGFR and AURKA inhibition. nih.gov |

| Variation of Substituent Size | Activity is sensitive to substituent bulk; often an optimal size exists. | Large substituents can cause steric clashes with the target protein, while small substituents may not fill the binding pocket adequately. mdpi.com | Large groups (e.g., phenyl) on a pyrrolopyridine scaffold led to a significant loss of potency. mdpi.com |

| Introduction of Aromatic Groups | Can be crucial for activity, especially in PPI inhibition. | Aromatic substituents can mimic hydrophobic amino acid side chains (e.g., Phe, Trp) and engage in π-stacking interactions. nih.govresearchgate.net | Three aromatic substituents on a pyrrole core were able to mimic hydrophobic hot-spot residues. nih.govresearchgate.net |

| Modification of Linker Length | Potency can be highly dependent on the distance between the pyrrole core and another pharmacophoric group. | Ensures optimal positioning of functional groups to interact with their respective binding sites on the target. | The presence of a carboxylic group at an adequate distance from a pyrrolopyridine scaffold was important for aldose reductase inhibition. mdpi.com |

In the specific case of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, the substituents at the 2- and 3-positions are predicted to play distinct and crucial roles in defining its interactions with biological targets.

The 4-methoxyphenyl (B3050149) group at the 3-position offers a more complex set of potential interactions. The phenyl ring itself provides a large, hydrophobic surface capable of engaging in significant hydrophobic and π-stacking interactions with aromatic residues of a target protein. nih.govnih.gov The "para" (4-position) substitution pattern is known to influence activity differently than ortho- or meta-substitutions. mdpi.com The methoxy (B1213986) (-OCH₃) moiety adds further functionality. The oxygen atom is an effective hydrogen bond acceptor, capable of forming a hydrogen bond with suitable donor groups on a biological target. nih.gov Furthermore, the methyl part of the methoxy group can participate in weaker C-H···π interactions or add to local hydrophobic contacts. nih.gov The presence of the methoxy group can also alter the electronic properties of the phenyl ring, potentially modulating the strength of its π-stacking interactions.

| Substituent | Position | Potential Interaction Type(s) | Mechanistic Role |

|---|---|---|---|

| Methyl | 2 | Hydrophobic interactions; Steric influence. | Occupies small hydrophobic pockets; influences the rotational freedom and orientation of the adjacent 4-methoxyphenyl group. mdpi.com |

| 4-Methoxyphenyl | 3 | Hydrophobic interactions; π-stacking. | The phenyl ring can interact with nonpolar regions and aromatic residues of a target protein. nih.gov |

| Hydrogen bonding (acceptor). | The oxygen atom of the methoxy group can accept a hydrogen bond from a donor on the target. nih.gov | ||

| Electronic modulation. | The electron-donating nature of the methoxy group alters the charge distribution of the phenyl ring, affecting its interaction potential. |

Advanced Research Applications of 3 4 Methoxyphenyl 2 Methyl 1h Pyrrole Non Clinical

Role as a Privileged Scaffold in Fundamental Medicinal Chemistry Research

The pyrrole (B145914) skeleton, a key feature of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, is widely recognized as a "privileged scaffold" in medicinal chemistry. alliedacademies.orgbiolmolchem.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery and chemical biology. nih.govpitt.edu The pyrrole ring is a crucial component in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological properties. alliedacademies.orgnih.gov The structure of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, featuring an electron-rich methoxyphenyl group and a methyl substituent on the core pyrrole ring, provides a versatile template for chemical modification. Researchers can systematically alter these substituents to fine-tune the molecule's steric and electronic properties, thereby optimizing its interaction with specific biological targets. This adaptability makes it an ideal candidate for developing libraries of related compounds for screening against various diseases.

The development of biological probes—specialized molecules used to study biological systems—is a cornerstone of fundamental research. The 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole scaffold is well-suited for this purpose. By incorporating reporter groups (e.g., fluorescent tags or biotin) or reactive moieties, derivatives of this compound can be transformed into probes to identify and characterize protein targets, or to visualize cellular processes.

For instance, research on related pyrrolo[2,3-d]pyrimidine scaffolds has led to the development of highly selective inhibitors for targets like the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase. nih.govacs.org These inhibitors serve as probes to understand the kinase's role in cellular signaling. The synthesis of a new series of 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives for anticancer activity evaluation further demonstrates how the substituted pyrrole core can be leveraged to create compounds that probe complex biological pathways. researchgate.net The core structure allows for the strategic placement of functional groups that can interact with specific amino acid residues within a target protein's binding site, a critical aspect of rational probe design.

Target-oriented synthesis aims to create specific molecules to interact with a predetermined biological target, often as a means to develop new assays for screening and research. The synthesis of compounds based on the 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole framework is integral to this process. For example, novel pyrrolizine derivatives bearing a trimethoxyphenyl group were designed and synthesized to investigate their cytotoxic mechanisms, leading to the identification of their effects on tubulin polymerization and various oncogenic kinases. nih.gov

Similarly, the synthesis of N-substituted 3,4-pyrroledicarboximides as potential anti-inflammatory agents involved their evaluation through cyclooxygenase (COX-1 and COX-2) inhibition assays. nih.gov These studies exemplify how synthetic efforts focused on a core scaffold lead to the development of molecules that are essential for validating new biological assays and screening for novel therapeutic agents. The synthesis of a library of derivatives based on 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole could facilitate the development of assays for a wide range of previously unexplored targets.

| Pyrrole-Based Scaffold | Research Application | Target/Assay |

| Pyrrolo[2,3-d]pyrimidine | Kinase inhibitor development | CSF1R, EGFR |

| 3-Aroyl-4-aryl-1H-pyrrole | Anticancer agent screening | Various cancer cell lines |

| Pyrrolizine derivative | Cytotoxicity mechanism studies | Tubulin, Oncogenic kinases |

| N-substituted 3,4-pyrroledicarboximide | Anti-inflammatory agent evaluation | COX-1/COX-2 enzymes |

Potential Contributions to Materials Science Research

The unique electronic properties of the pyrrole ring make it a valuable component in the field of materials science. The potential for polymerization and the ability to tune its electronic characteristics through substitution position 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole as a promising building block for advanced organic materials.

Pyrrole and its derivatives are fundamental to the creation of conductive polymers, with polypyrrole (PPy) being one of the most studied examples due to its high conductivity and biocompatibility. mdpi.com The 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole monomer could be used to synthesize novel polymers with tailored properties. The methoxyphenyl group, being electron-donating, can influence the polymer's electronic band gap, solubility, and processability.

Furthermore, pyrrole-based structures are integral to materials for organic electronics. They have been incorporated into organic light-emitting diodes (OLEDs) and used as hole-transporting layers in perovskite solar cells. researchgate.netjmaterenvironsci.com The electropolymerization of functionalized pyrroles allows for the controlled deposition of electroactive films on electrodes, which is crucial for developing sensors and other electronic devices. nih.gov The specific substitution pattern of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole could lead to materials with unique optical and electrochemical properties suitable for these advanced applications.

In the realm of catalysis, the design of effective ligands is critical for controlling the activity and selectivity of metal catalysts. The pyrrole nucleus, with its nitrogen atom's lone pair of electrons and its aromatic π-system, can coordinate with various metal ions. alliedacademies.org This makes 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole a potential candidate for designing novel ligands. While specific research on this compound as a ligand is not extensive, studies on related pyrrole copolymers have shown their ability to form complexes with metal ions like Cu⁺ and Cd²⁺, indicating potential applications in catalysis or heavy metal sensing. mdpi.com The substituents on the pyrrole ring can be modified to alter the ligand's steric bulk and electronic properties, thereby fine-tuning the performance of the resulting metal complex in catalytic transformations.

Applications in Agrochemical and Dye Chemistry Research (General Pyrrole Scope)

The broader class of pyrrole-containing compounds has well-established applications in both the agrochemical and dye industries.

In agrochemistry, many natural and synthetic molecules containing the pyrrole moiety exhibit potent biological activity against pests and fungi. nih.gov For example, the commercial fungicide fludioxonil (B1672872) and the acaricide chlorfenapyr (B1668718) are based on a pyrrole structure. nih.gov The development of novel pyrrole derivatives continues to be a promising avenue for discovering new insecticidal agents to combat pests like the cotton leafworm (Spodoptera littoralis). nih.govacs.org

In dye chemistry, the electron-rich nature of the pyrrole ring makes it an excellent component for constructing chromophores. Pyrrole derivatives are widely used as sensitizers in dye-sensitized solar cells (DSSCs), where they act as part of a "push-pull" system, facilitating charge transfer upon light absorption. acs.orgmdpi.com They are also key components in the synthesis of fluorescent dyes, such as BODIPY dyes, whose spectral properties can be tuned by modifying the substituents on the pyrrole core. nih.gov

| Application Area | Function of Pyrrole Scaffold | Examples |

| Agrochemicals | Serves as a core pharmacophore for pesticides. | Fludioxonil (fungicide), Chlorfenapyr (acaricide) |

| Dye Chemistry | Acts as an electron donor or conjugated spacer in dyes. | Dyes for solar cells, BODIPY fluorescent dyes |

Future Research Directions for 3 4 Methoxyphenyl 2 Methyl 1h Pyrrole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyrroles has traditionally relied on classic methods like the Paal-Knorr or Hantzsch reactions. nih.gov While effective, these methods often require harsh conditions, stoichiometric reagents, and can generate significant waste. Future research must prioritize the development of more efficient, sustainable, and versatile synthetic routes to 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole and its analogs.

Key areas for exploration include:

Catalytic Approaches: Transition-metal catalysis, particularly with iridium, has shown promise for sustainable pyrrole (B145914) synthesis from renewable resources like secondary alcohols and amino alcohols. nih.gov Research should focus on adapting such catalytic systems to produce the target compound, aiming for high atom economy and the elimination of byproducts. nih.gov

Photo- and Electro-chemical Synthesis: Recent advancements in organic photocatalysis and electrosynthesis offer green and efficient methods for constructing pyrrole rings under mild conditions. rsc.org Future studies could devise light-mediated or electrochemical strategies that utilize radical-based pathways, potentially offering novel reactivity and functional group tolerance. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. rsc.orgsemanticscholar.org Designing a novel MCR strategy for 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole could significantly streamline its production.

| Feature | Traditional Synthetic Methods (e.g., Paal-Knorr) | Future Sustainable Methodologies |

| Conditions | Often require high temperatures and harsh acidic or basic conditions. | Mild conditions (e.g., room temperature, ambient pressure). nih.govrsc.org |

| Reagents | Frequently use stoichiometric, non-renewable reagents. | Catalytic amounts of reagents, potential use of renewable feedstocks. nih.gov |

| Solvents | Often rely on hazardous and high-boiling point solvents. | Use of environmentally benign solvents or solvent-free conditions. rsc.org |

| Efficiency | Can be multi-step with moderate yields. | High-yield, one-pot, or multicomponent reaction designs. rsc.orgsemanticscholar.org |

| Byproducts | Can generate significant amounts of waste. | High atom economy with minimal byproducts (e.g., H2). nih.gov |

In-depth Mechanistic Understanding of Molecular Interactions in Biological Systems

The biological potential of pyrrole derivatives is vast, with documented activities including anticancer, anti-inflammatory, and antimicrobial effects. alliedacademies.orgrsc.org However, for 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, the specific molecular targets and mechanisms of action remain unknown. A deep understanding of its interactions within biological systems is crucial for any therapeutic development.

Future research should focus on:

Target Identification and Validation: Employing modern chemical biology techniques, such as affinity-based proteomics and phenotypic screening, to identify the specific proteins or cellular pathways that interact with the compound.

Biophysical and Structural Analysis: Once potential targets are identified, biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify binding affinity and thermodynamics. The ultimate goal would be to obtain high-resolution structural information of the compound bound to its target via X-ray crystallography or cryo-electron microscopy, revealing the precise binding mode.

Probing Key Interactions: The pyrrole ring is planar and electron-rich, making it capable of participating in π–π stacking and hydrogen-bonding interactions, which are critical for binding to biological targets. researchgate.net Mechanistic studies should investigate how the 4-methoxyphenyl (B3050149) and 2-methyl substituents contribute to binding specificity and potency, potentially through structure-activity relationship studies. nih.gov

Rational Design of Derivatives with Tuned Research Applications

The core structure of 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole serves as a versatile template for rational drug design. nih.govnih.gov By systematically modifying its peripheral substituents, new derivatives can be created with fine-tuned properties for specific research applications, ranging from highly potent and selective enzyme inhibitors to specialized molecular probes for bioimaging. nih.govrsc.org

A systematic Structure-Activity Relationship (SAR) program should be initiated, focusing on modifications at key positions:

The Pyrrole Nitrogen (N1): Introducing various substituents on the nitrogen can modulate lipophilicity, solubility, and metabolic stability, as well as introduce new interaction points for biological targets.

The Methoxyphenyl Ring: Altering the substituent on the phenyl ring (e.g., changing its nature or position) can profoundly impact electronic properties and steric interactions within a binding pocket.

The Methyl Group (C2): Replacing the methyl group with other alkyl or functional groups can probe steric limits and introduce new functionalities.

| Modification Site | Proposed Derivative Substituent | Rationale for Research Application |

| Pyrrole Nitrogen (N1) | Small alkyl chains (e.g., -CH2CH3) | Investigate impact on lipophilicity and metabolic stability. |

| Hydrogen-bond donors/acceptors (e.g., -CH2OH) | Introduce new potential interactions with biological targets. | |

| Methoxyphenyl Ring | Halogens (e.g., -F, -Cl) at ortho/meta positions | Modulate electronic properties and explore halogen bonding. |

| Hydroxyl (-OH) or Amino (-NH2) groups | Introduce potent hydrogen bonding capabilities to enhance binding affinity. mdpi.com | |

| Trifluoromethyl (-CF3) group | Alter electronic profile and improve metabolic stability. alliedacademies.org | |

| Methyl Group (C2) | Larger alkyl groups (e.g., ethyl, isopropyl) | Probe for steric tolerance in the target's binding site. |

| Aromatic carbonyl group | Explore potential for aggregation-induced emission for bioimaging applications. nih.gov |

Advanced Computational Modeling and Predictive Analytics for Chemical and Biological Behavior

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, thereby saving significant time and resources. cuny.edu For 3-(4-methoxyphenyl)-2-methyl-1H-pyrrole, a comprehensive computational approach can accelerate the discovery process.

Future directions in this area include:

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT), researchers can predict the electronic structure, reactivity, and spectral properties of the parent compound and its proposed derivatives. semanticscholar.orgresearchgate.net This can help in understanding reaction mechanisms for novel syntheses and predicting molecular stability.

Molecular Docking and Dynamics: These simulations can model the interaction of the compound and its derivatives with potential biological targets. nih.gov By predicting binding poses and estimating binding affinities, these models can prioritize the most promising derivatives for chemical synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): As experimental data on the biological activity of derivatives becomes available, QSAR models can be developed. These statistical models correlate chemical structures with biological activities, enabling the prediction of the potency of novel, yet-unsynthesized compounds and guiding the design of more effective molecules. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.